5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole
Overview
Description
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group at the 5-position and a phenyl group at the 1-position
Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes in the body, altering their function or expression .
Mode of Action
It is known that chloromethyl groups can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes.
Biochemical Pathways
It is known that reactions at the benzylic position can influence a variety of metabolic pathways . The downstream effects of these changes would depend on the specific pathways involved.
Pharmacokinetics
The properties of similar compounds suggest that it may be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The reactions it undergoes at the benzylic position could potentially result in changes to the structure or function of target proteins or enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole. For example, the presence of a catalyst such as zinc iodide can enhance the chloromethylation of aromatic compounds . Additionally, factors such as temperature, pH, and the presence of other substances in the body could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of phenyl azide with propargyl chloride in the presence of a copper(I) catalyst to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the triazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives or modified substituents.
Scientific Research Applications
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Catalysis: Employed as a ligand in transition metal catalysis for various organic transformations.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Lacks the chloromethyl group, which affects its reactivity and applications.
5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group, which may have different reactivity and biological activity.
5-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole: Contains a hydroxymethyl group, which can participate in different chemical reactions compared to the chloromethyl group.
Uniqueness
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization
Properties
IUPAC Name |
5-(chloromethyl)-1-phenyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKRXVPJMZOXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338664-01-9 | |
Record name | 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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